molecular formula C30H28Cl2N2 B7764251 Cetirizine Impurity D

Cetirizine Impurity D

Cat. No.: B7764251
M. Wt: 487.5 g/mol
InChI Key: ZHKWYPRSELVIIG-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. nih.govwisdomlib.orgresearchgate.net Its versatile structure serves as a privileged scaffold in drug design, allowing for extensive chemical modifications to develop new therapeutic agents. nih.govscilit.com The two nitrogen atoms in the piperazine ring provide sites for substitution, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules, such as solubility, binding affinity, and metabolic stability. nbinno.comresearchgate.net

This structural adaptability has led to the incorporation of the piperazine ring into a vast array of drugs across numerous therapeutic areas. nbinno.com Piperazine derivatives have demonstrated a wide spectrum of biological activities, and they are integral components of drugs with antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, anticancer, and antiviral properties. nih.govwisdomlib.orgresearchgate.netnbinno.com The ability of the piperazine nucleus to interact with various biological targets underscores its importance in the development of novel pharmaceuticals. nbinno.com Even minor alterations to the substitution patterns on the piperazine ring can lead to significant changes in the medicinal properties of the compounds. wisdomlib.org

The widespread application of piperazine derivatives stems from their favorable pharmacokinetic properties. The presence of the two nitrogen atoms often imparts improved water solubility and oral bioavailability. nih.govresearchgate.net This versatility makes the piperazine scaffold a recurring motif in the quest for new and effective treatments for a multitude of diseases. nih.govresearchgate.net

Strategic Position of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine within the Chemical Space of Piperazine Derivatives

Within the broad and diverse chemical space of piperazine derivatives, 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine occupies a specific and noteworthy position. This compound is characterized by the symmetrical substitution of two bulky (4-chlorophenyl)phenylmethyl groups on both nitrogen atoms of the central piperazine ring.

Its chemical structure and properties are well-defined.

Chemical Identity and Properties of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine

Property Value
IUPAC Name 1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine nih.gov
Molecular Formula C30H28Cl2N2 nih.gov
Molecular Weight 487.5 g/mol nih.gov
CAS Number 856841-95-7 nih.gov
Appearance Please inquire

Note: Data sourced from PubChem. nih.gov

The strategic significance of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine in medicinal chemistry is primarily understood through its relationship with prominent antihistamine drugs. It is recognized as a related compound and an impurity in the synthesis of both Cetirizine (B192768) and Meclozine. nih.gov The core structure, 1-[(4-chlorophenyl)phenylmethyl]piperazine, is a key intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine. asianpubs.org 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine can be considered a dimeric derivative of this key intermediate.

This relationship places the compound firmly within the context of research and development of antiallergic and antihistaminic agents. While not a therapeutic agent itself, its presence as a process-related impurity is critical for the quality control and manufacturing of active pharmaceutical ingredients like Cetirizine and Meclozine. The study of such compounds is essential for ensuring the purity and safety of established medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWYPRSELVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346451-15-8, 856841-95-7
Record name Cetirizine hydrochloride impurity, cetirizine dimer- [USP]
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Record name 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine
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Record name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
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Record name 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE
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Chemical Synthesis Methodologies for 1,4 Bis 4 Chlorophenyl Phenylmethyl Piperazine and Analogues

Direct Bis-Alkylation Approaches to the Piperazine (B1678402) Core

The synthesis of symmetrical N,N'-disubstituted piperazines, such as 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, can be achieved through the direct bis-alkylation of the piperazine core. This method involves the reaction of piperazine, which has two secondary amine functionalities, with two equivalents of an appropriate alkylating agent.

In a typical procedure for related compounds, piperazine is dissolved in a suitable solvent like dimethylformamide (DMF). tandfonline.combilkent.edu.tr A base, such as anhydrous potassium carbonate, is added to the solution to act as a proton scavenger. tandfonline.combilkent.edu.tr Subsequently, the electrophile, in this case, a benzhydryl halide derivative like (4-chlorophenyl)phenylmethyl chloride, is introduced. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon of the benzhydryl halide. tandfonline.combilkent.edu.tr While many procedures focus on creating mono-substituted benzhydrylpiperazines by using a 1:1 molar ratio of piperazine to the alkylating agent, the formation of the 1,4-bis-substituted product is a common outcome, particularly when the stoichiometry is adjusted or when piperazine is not used in a large excess. tandfonline.combilkent.edu.tr This compound is also recognized as an impurity in the synthesis of related drugs like Buclizine. chemicalbook.com

The general reaction scheme for the mono-alkylation which can be extended to a bis-alkylation is as follows:

Piperazine is dissolved in a solvent such as DMF or toluene. tandfonline.comchemicalbook.com

A base (e.g., potassium carbonate) and optionally a catalyst (e.g., potassium iodide) are added. tandfonline.comchemicalbook.com

The (4-chlorophenyl)phenylmethyl halide is added, and the mixture is heated, often at temperatures around 80°C, for several hours to drive the reaction to completion. tandfonline.comchemicalbook.com

Work-up typically involves removing the solvent, followed by extraction and purification to isolate the desired product. tandfonline.com

To favor the formation of the 1,4-bis-substituted product, the molar ratio of the (4-chlorophenyl)phenylmethyl halide to piperazine would be increased to 2:1 or slightly higher.

Enantioselective Synthesis and Chiral Resolution Strategies

Many benzhydrylpiperazine derivatives are chiral and exist as enantiomers, which often exhibit different pharmacological properties. Therefore, the development of methods to obtain enantiomerically pure forms is of significant therapeutic importance.

Preparation of Optically Pure 1-[(4-chlorophenyl)phenylmethyl]piperazine Enantiomers

The optically pure enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine are crucial intermediates for the synthesis of non-racemic drugs, most notably Levocetirizine, the active R-enantiomer of Cetirizine (B192768). google.comgoogle.com The primary method for obtaining these enantiomers is the classical resolution of the racemic mixture using a chiral resolving agent.

One well-documented method involves the use of N-acetyl-L-phenylalanine as a resolving agent. google.com The process is outlined below:

Racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and N-acetyl-L-phenylalanine are dissolved in a solvent mixture, such as acetone and water, at an elevated temperature. google.com

As the solution cools, one diastereomeric salt preferentially crystallizes out. For instance, the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt can be selectively precipitated. google.com

The crystallized salt is isolated by filtration. A recrystallization step can be performed to enhance the optical purity. In one example, this process increased the optical purity from 89.1% to 99.2%. google.com

The resolved diastereomeric salt is then treated with a base, such as sodium hydroxide, in an aqueous solution to neutralize the chiral acid and liberate the free base of the desired enantiomer, (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine, which can be isolated as a high-purity solid. google.com

The following table summarizes an example of this resolution process:

StepReagents and SolventsConditionsOutcomeOptical Purity
Salt Formation (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, N-acetyl-L-phenylalanine, Acetone/WaterDissolve at 60°C, stir at room temp for 3 hrsCrystalline (R)-(-)-piperazine N-acetyl-L-phenylalanine salt89.1%
Recrystallization Salt from previous step, Acetone/WaterDissolve at 60°C, cool to room temp, stir for 3 hrsPurified diastereomeric salt99.2%
Liberation of Free Base Purified salt, Sodium Hydroxide, WaterStir at room temp for 12 hrs(R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine99.5%

This is an example based on a documented procedure. google.com

Another strategy involves resolving a tosylated intermediate, (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, which can then be de-tosylated to yield the optically pure piperazine derivative. google.com

Stereoselective Pathways for Chiral Intermediates of Therapeutically Relevant Compounds

The optically pure (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine is a key building block in the synthesis of Levocetirizine. google.com British Patent No. 2,225,321 describes the synthesis of Cetirizine enantiomers starting from the levorotatory or dextrorotatory forms of 1-[(4-chlorophenyl)phenylmethyl]piperazine. google.com The availability of these enantiomerically pure intermediates is paramount, as it allows for a more efficient and stereocontrolled synthesis, avoiding the need for costly chiral separation at a later stage in the manufacturing process. The stereocenter in the final drug molecule is established early through the use of this resolved intermediate.

Derivatization and Functionalization Strategies for the Benzhydrylpiperazine Scaffold

The benzhydrylpiperazine scaffold is a versatile platform for the development of new chemical entities. The secondary amine of a mono-substituted benzhydrylpiperazine is a common site for functionalization, leading to a wide range of derivatives with diverse biological activities. tandfonline.combilkent.edu.tr

Synthesis of Novel Substituted Benzhydrylpiperazine Carboxamides and Thioamides

A significant amount of research has been dedicated to synthesizing carboxamide and thioamide derivatives of the benzhydrylpiperazine scaffold. tandfonline.combilkent.edu.tr These derivatives are typically prepared through the reaction of 1-(substituted-benzhydryl)piperazine with isocyanates or isothiocyanates, respectively. tandfonline.combilkent.edu.tr

The general procedure for synthesizing carboxamides is as follows:

The starting material, such as 1-(4-chlorobenzhydryl)piperazine, is dissolved in a dry aprotic solvent like dichloromethane. tandfonline.com

The solution is often cooled in an ice bath, and an organic base, typically triethylamine, is added. tandfonline.comtandfonline.com

The appropriate isocyanate or acid chloride is then added to the reaction mixture. tandfonline.com

The reaction is stirred, usually overnight at room temperature, to allow for the completion of the nucleophilic addition or substitution reaction at the piperazine nitrogen. tandfonline.comtandfonline.com

A similar procedure is used for the synthesis of thioamides, where an isothiocyanate is used in place of an isocyanate. tandfonline.com These reactions generally proceed with high yields.

The table below provides examples of synthesized benzhydrylpiperazine carboxamide derivatives.

Starting PiperazineReagentBaseSolventProduct
1-Benzhydrylpiperazine2-Chlorobenzoyl chlorideTriethylamineDichloromethane(4-Benzhydrylpiperazine-1-yl)(2-chlorophenyl)methanone
1-BenzhydrylpiperazinePhenyl isocyanateTriethylamineDichloromethaneN-Phenyl-4-(diphenylmethyl)piperazine-1-carboxamide tandfonline.com
1-(4-Chlorobenzhydryl)piperazineEthyl isocyanateTriethylamineDichloromethaneN-Ethyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide tandfonline.com
1-Benzhydrylpiperazine2,6-Difluorobenzoyl chlorideTriethylamineDichloromethane(4-Benzhydrylpiperazin-1-yl)(2,6-difluorophenyl)methanone tandfonline.com

Development of Azole-Containing Piperazine Derivatives

The incorporation of azole moieties, such as imidazole and triazole, into the piperazine scaffold has been another fruitful area of research, leading to compounds with potent antifungal properties. japsonline.comnih.gov The synthesis of these hybrids often involves the nucleophilic substitution reaction between an alkylated piperazine and a side chain containing the azole ring. nih.gov

In one synthetic approach, novel piperazine analogs are synthesized by coupling a piperazine derivative containing an imidazole or triazole moiety with a cis-tosylate intermediate. This intermediate is then further treated with various phenyl derivatives to produce the final designed molecules. japsonline.com Another strategy involves the direct nucleophilic substitution reaction of piperazine with halides to generate N-alkylated piperazines, which are then used as building blocks for creating more complex piperazine-azole hybrids. nih.gov These synthetic routes highlight the modularity of the piperazine scaffold, allowing for the systematic modification and optimization of its structure to achieve desired biological activities. japsonline.comnih.gov

Exploration of Diverse Substitution Patterns on the Piperazine and Aryl Moieties

The exploration of diverse substitution patterns on the piperazine and aryl moieties of 1,4-bis((4-chlorophenyl)phenylmethyl)piperazine and its analogues involves several key synthetic strategies. These include N-functionalization of the piperazine core and the introduction of various substituents onto the aromatic rings of the benzhydryl groups.

N-Functionalization of the Piperazine Ring

The secondary amine nature of piperazine provides a reactive handle for the introduction of a wide array of substituents at the nitrogen atoms. This is a common strategy to create libraries of analogues with diverse properties.

One approach involves the reaction of a monosubstituted piperazine with a suitable benzhydryl halide. For instance, 1-benzhydrylpiperazine can be reacted with various acyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane to yield a series of 1-benzhydryl-4-acylpiperazine derivatives. ijpsr.com This method allows for the introduction of different acyl groups, thereby modifying the electronic and steric properties of the molecule.

Another strategy is the N-alkylation of the piperazine ring. This can be achieved by reacting the piperazine derivative with an appropriate alkyl halide. For example, 1-benzhydrylpiperazine can be alkylated with bromo-alkyl methyl esters in refluxing acetonitrile to produce 1-benzhydrylpiperazine methyl ester derivatives. nih.gov These esters can be further modified, for instance, by treatment with hydroxylamine to yield hydroxamic acid derivatives.

Furthermore, the piperazine nitrogen can be incorporated into more complex heterocyclic systems. For example, some new substituted 1,3,5-triazines with chlorobenzhydryl piperazine have been synthesized. jocpr.com This involves reacting a dichlorotriazine derivative first with chlorobenzhydryl piperazine and then with a substituted urea or thiourea. jocpr.com

The table below summarizes various N-substituents that have been introduced onto the piperazine ring of benzhydrylpiperazine analogues and the general synthetic methods employed.

N-Substituent ClassGeneral Synthetic MethodStarting MaterialsReference
AcylNucleophilic substitution1-Benzhydrylpiperazine, Acyl chlorides ijpsr.com
Alkyl EstersN-alkylation1-Benzhydrylpiperazine, Bromo-alkyl methyl esters nih.gov
Triazine DerivativesSequential Nucleophilic SubstitutionChlorobenzhydryl piperazine, Cyanuric chloride, Substituted ureas/thioureas jocpr.com

Substitution on the Aryl Moieties

A common synthetic route to introduce aryl substitutions is to start with appropriately substituted benzophenones. For example, in the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the process begins with the reduction of substituted benzophenones (e.g., those with fluorine substituents) to the corresponding benzhydrols using sodium borohydride. nih.gov These are then converted to the benzhydryl chlorides, which can be reacted with piperazine. This approach allows for the introduction of substituents like fluorine onto the phenyl rings.

The table below illustrates examples of substitutions on the aryl rings of benzhydrylpiperazine analogues and the corresponding synthetic precursors.

Aryl SubstituentPrecursor MoleculeSynthetic IntermediateReference
4-Fluoro4,4'-Difluorobenzophenone1-(Bis(4-fluorophenyl)methyl)piperazine nih.gov
4-Chloro4-Chlorobenzophenone1-((4-Chlorophenyl)phenylmethyl)piperazine nih.gov
UnsubstitutedBenzophenone1-Benzhydrylpiperazine ijpsr.com

The synthesis of these analogues often involves a multi-step process. For instance, the synthesis of novel benzhydrylpiperazine-based molecular hybrids starts with the reaction of Boc-piperazine with 1-chloro-4-(chloro(phenyl)methyl)benzene to obtain a protected benzhydrylpiperazine. nih.gov In parallel, substituted benzoic acids are converted to oxadiazole derivatives. Finally, these two fragments are coupled via a nucleophilic substitution reaction to yield the target compounds with diverse substitutions on a terminal phenyl ring. nih.gov

The exploration of these diverse substitution patterns is a continuous effort in medicinal chemistry to develop novel compounds with improved therapeutic profiles. The ability to systematically modify both the piperazine core and the aryl moieties provides a powerful tool for fine-tuning the properties of these molecules.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallographic Analysis of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine and Related Structures

While a complete single-crystal X-ray diffraction analysis for 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is not publicly available, the crystal structure of the closely related mono-substituted analogue, 1-[(4-chlorophenyl)phenylmethyl]piperazine, provides significant insights into the likely solid-state conformation and packing of the target molecule. researchgate.net

The analysis of 1-[(4-chlorophenyl)phenylmethyl]piperazine reveals that the piperazine (B1678402) ring adopts a distorted chair conformation. researchgate.net This is a common and energetically favorable conformation for six-membered saturated heterocyclic rings like piperazine. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For 1-[(4-chlorophenyl)phenylmethyl]piperazine, the bulky (4-chlorophenyl)phenylmethyl group is situated on one of the nitrogen atoms. researchgate.net It is anticipated that in the solid state, 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine would also exhibit a chair conformation for the central piperazine ring, with the two large (4-chlorophenyl)phenylmethyl substituents likely occupying equatorial positions to minimize steric hindrance.

The crystal packing of 1-[(4-chlorophenyl)phenylmethyl]piperazine is dictated by a network of intermolecular interactions that create a stable three-dimensional lattice. researchgate.net For the di-substituted title compound, the crystal packing would be influenced by the interactions between the bulky aromatic groups, leading to a complex and densely packed structure.

A related compound, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, also shows a chair conformation for the piperazine ring in its crystal structure. researchgate.net The geometry around the sulfur atom in this molecule is a distorted tetrahedron. researchgate.net This further supports the prevalence of the chair conformation in substituted piperazine rings.

Below is a table summarizing the crystallographic data for 1-[(4-chlorophenyl)phenylmethyl]piperazine. researchgate.net

ParameterValue
Chemical FormulaC₁₇H₁₉ClN₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)18.0920(1)
b (Å)5.8896(1)
c (Å)14.6011(2)
V (ų)1555.8
Z4

Furthermore, weak hydrogen bonds involving the chlorine atom as a hydrogen bond acceptor may also contribute to the intermolecular connectivity. The packing of the molecules is also influenced by van der Waals forces, which are ubiquitous in molecular crystals. A comprehensive analysis of the crystal structure would reveal a complex network of these non-covalent interactions, dictating the supramolecular assembly of the molecules in the solid state.

Spectroscopic Methodologies for Structural Confirmation of the Target Compound and its Derivatives

Spectroscopic techniques are indispensable for the confirmation of the chemical structure of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine and its derivatives in non-solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. In the ¹H NMR spectrum of the related (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, characteristic signals for the aromatic protons are observed in the range of δ 7.2-7.4 ppm. google.comgoogle.com A singlet at approximately δ 4.2 ppm is attributed to the methine proton (CH), and multiplets for the piperazine ring protons appear around δ 2.3-2.9 ppm. google.comgoogle.com For the di-substituted title compound, a similar pattern would be expected, though the symmetry of the molecule might simplify the spectrum of the piperazine protons.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine shows characteristic absorption bands. google.comgoogle.com Key vibrational frequencies include those for C-H stretching of the aromatic rings, C-H stretching of the aliphatic parts, and C-N stretching of the piperazine ring. The presence of the chloro-substituted phenyl group would also give rise to specific absorption bands.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, confirming its elemental composition. The fragmentation pattern can also offer structural information.

The following table summarizes the key spectroscopic data for the related (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. google.comgoogle.com

Spectroscopic Data(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
¹H NMR (CDCl₃, ppm) δ 7.4 (m, 4H), 7.2 (m, 5H), 4.2 (s, 1H), 2.9 (m, 4H), 2.3 (m, 4H)
IR (KBr, cm⁻¹) 3304, 2952, 2907, 2792, 1486, 1452, 1124, 1090, 1014, 998, 797, 755, 718, 692, 549, 506

Conformational Dynamics and Energy Landscapes of the Piperazine Ring System

The piperazine ring is not static; it undergoes rapid conformational changes in solution. The most stable conformation is the chair form, which minimizes both angular and torsional strain. The piperazine ring can undergo a ring inversion process, where one chair conformation converts to another through a higher-energy boat or twist-boat intermediate.

For 1,4-disubstituted piperazines, the substituents can be in either a diaxial or a diequatorial arrangement in the chair conformation. Due to the significant steric bulk of the (4-chlorophenyl)phenylmethyl groups in the title compound, the diequatorial conformation is expected to be overwhelmingly favored energetically. The diaxial conformation would lead to severe steric clashes, making it highly unstable.

Computational studies on simpler 1,4-disubstituted piperazines can provide quantitative insights into the energy differences between various conformations and the energy barriers for conformational changes. physchemres.org These studies typically employ quantum mechanical methods to calculate the potential energy surface of the molecule, identifying the low-energy conformers and the transition states connecting them. For 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, such calculations would likely confirm a significant energy preference for the diequatorial chair conformation and a high-energy barrier for the ring inversion process due to the large substituents that must pass through sterically hindered transition states. The flexibility of the piperazine ring, even with bulky substituents, can be an important factor in its interaction with biological targets.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. bohrium.comresearchgate.net For 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, these methods can elucidate its three-dimensional geometry, electronic distribution, and chemical reactivity.

Electronic Structure and Reactivity: By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), researchers can obtain precise data on bond lengths, bond angles, and dihedral angles. bohrium.com A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For piperazine (B1678402) derivatives, the nitrogen atoms are typically nucleophilic centers, representing likely sites for protonation or interaction with electrophiles. researchgate.net

Spectroscopic Properties: DFT calculations can also predict spectroscopic data, which can be compared with experimental results for structural validation. bohrium.com Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the energies of electronic transitions. dntb.gov.ua Furthermore, calculations of vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra. bohrium.com For complex molecules, predicted NMR chemical shifts, calculated using methods like Gauge-Independent Atomic Orbital (GIAO), can be instrumental in interpreting experimental NMR data. researchgate.net

Computational Method Predicted Property Significance
Density Functional Theory (DFT) Optimized molecular geometry, HOMO-LUMO energies, MEPProvides insights into stability, reactivity, and sites for chemical interactions. researchgate.netmdpi.com
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectraPredicts electronic transitions and helps interpret experimental spectra. dntb.gov.ua
Vibrational Frequency Analysis IR and Raman spectraAids in the assignment of functional group vibrations from experimental data. bohrium.com
GIAO-NMR 1H and 13C NMR chemical shiftsAssists in the structural elucidation and assignment of NMR signals. researchgate.net

Molecular Docking Investigations to Predict Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, docking studies can be employed to investigate its potential interactions with various biological targets. The piperazine scaffold is a common feature in many biologically active compounds, targeting receptors such as sigma receptors, histamine (B1213489) receptors, and various enzymes. nih.govacs.org

The docking process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank the different poses. Lower binding energy values typically indicate a more stable ligand-receptor complex. nih.gov

For instance, a study on the closely related compound 1,4-Bis(2-chloro-4-nitrophenyl)piperazine investigated its interaction with a DNA duplex (PDB ID: 1BNA) through docking simulations. The results predicted favorable binding affinities, suggesting a potential interaction with DNA. bohrium.com Such studies provide valuable hypotheses about the biological activity of the compound.

Parameter Description Example Finding for a Related Piperazine Derivative
Biological Target The protein or nucleic acid receptor to which the ligand binds.DNA (PDB ID: 1BNA). bohrium.com
Binding Affinity An estimation of the strength of the ligand-receptor interaction, typically in kcal/mol.-7.5 kcal/mol and -7.4 kcal/mol at two different sites. bohrium.com
Key Interactions Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.Interactions with amino acid residues in a protein's active site or with the grooves of DNA. nih.govbohrium.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex. nih.govresearchgate.net

For a flexible molecule like 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, MD simulations are essential for exploring its conformational landscape. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the bulky substituents can rotate around single bonds. MD simulations can sample these different conformations and determine their relative stabilities. nih.gov

When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.govacs.org Over the course of a simulation (typically nanoseconds to microseconds), researchers can monitor key metrics like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound in the active site. nih.gov These simulations can also reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds with specific amino acid residues or water molecules, which are crucial for binding affinity. nih.govresearchgate.net

In Silico Design and Virtual Screening for the Identification of Novel Analogues with Desired Properties

The structural and interaction data obtained from quantum chemistry, docking, and MD simulations can be leveraged for the in silico design of new molecules. researchgate.net Virtual screening is a key technique in this process, allowing for the rapid computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. nih.govmdpi.com

Virtual Screening Approaches: There are two main types of virtual screening. Structure-based virtual screening (SBVS) uses the 3D structure of the target receptor. Large chemical databases are docked into the receptor's binding site, and compounds are ranked based on their docking scores. mdpi.comLigand-based virtual screening (LBVS) is used when the receptor structure is unknown. It relies on the chemical structures of known active compounds to identify new molecules with similar properties, often using pharmacophore models or shape-based similarity searches. mdpi.com

Starting with the 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine scaffold, new analogues could be designed by modifying its substituents. For example, the chlorine atoms could be replaced with other halogens or electron-donating/withdrawing groups to modulate electronic properties and binding interactions. A virtual library of these new analogues could then be screened against a panel of potential biological targets to identify candidates with enhanced affinity or selectivity. researchgate.net This iterative process of design, screening, and refinement significantly accelerates the discovery of novel compounds with desired biological activities. nih.gov

Molecular and Cellular Pharmacological Investigations of 1,4 Bis 4 Chlorophenyl Phenylmethyl Piperazine Derivatives

Receptor Binding Profiling and Elucidation of Ligand-Target Specificity (e.g., Serotonin (B10506) Receptors, Histamine (B1213489) H1 Receptors)

Direct receptor binding data for 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is not extensively available in the public domain. However, its structural relationship to known antihistamines provides a basis for inferring potential activity. This compound is a known impurity of cetirizine (B192768) and meclozine, both of which are potent histamine H1 receptor antagonists. The core structure, 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), is a key intermediate in the synthesis of cetirizine, a second-generation antihistamine. This lineage suggests that 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine may also exhibit affinity for the histamine H1 receptor.

While specific binding affinities (Ki values) for serotonin receptors are not documented for 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, broader studies on chlorophenylpiperazine (B10847632) analogues have demonstrated high affinity for dopamine (B1211576) transporters. nih.gov Research into various piperazine (B1678402) derivatives has shown a wide range of affinities for both serotonin and dopamine receptors, indicating that the specific substitutions on the piperazine ring are critical determinants of receptor selectivity and affinity. For instance, certain phenylpiperazine derivatives have been identified as high-affinity ligands for the dopamine transporter. nih.gov

Evaluation of Antiproliferative Activity in Established Cancer Cell Lines

Currently, there is a lack of published research specifically evaluating the antiproliferative activity of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine in established cancer cell lines. However, the broader class of piperazine-containing compounds has been a subject of interest in oncology research. For example, various quinolinequinones linked to a piperazine moiety have demonstrated significant anticancer activity against a panel of cancer cell lines, including leukemia, renal cancer, and breast cancer. nih.gov These findings suggest that the piperazine scaffold can be a valuable component in the design of novel antiproliferative agents. Future studies would be necessary to determine if 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine possesses any such activity.

Assessment of Antimicrobial Efficacy Against Relevant Microorganisms

Specific studies on the antimicrobial efficacy of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine are limited. However, research on derivatives of its precursor, 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), has provided some insights into the potential antimicrobial properties of this chemical class.

In one study, two naphthalene (B1677914) sulphonyl derivatives of CPMP were synthesized and evaluated for their antibacterial activity against a panel of microorganisms. The results, summarized in the table below, indicated that both compounds exhibited selective activity against Proteus vulgaris. asianpubs.org

Table 1: Antimicrobial Activity of 1-[(4-chlorophenyl)phenylmethyl]piperazine Derivatives

Compound Test Organism Activity
1-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthalene Proteus vulgaris Active
Proteus mirabilis Inactive
Escherichia coli Inactive
Pseudomonas aeruginosa Inactive
2-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthalene Proteus vulgaris Active
Proteus mirabilis Inactive
Escherichia coli Inactive
Pseudomonas aeruginosa Inactive

These findings suggest that while the core piperazine structure may not possess broad-spectrum antimicrobial activity, its derivatization can lead to compounds with selective efficacy against specific microorganisms. Further investigation is warranted to determine if 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine itself has any inherent antimicrobial properties.

Investigation of Neurotransmitter System Modulation at the Molecular Level

There is a lack of direct evidence from molecular-level investigations into the modulation of neurotransmitter systems by 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine. However, the known pharmacological profiles of structurally related compounds offer some direction for potential research. For instance, 1-(3-chlorophenyl)piperazine, an analogue, has been shown to have a high affinity for dopamine transporters. nih.gov This suggests that chlorophenylpiperazine derivatives can interact with key proteins involved in neurotransmission.

The parent compound, 1-[(4-chlorophenyl)phenylmethyl]piperazine, has been explored as a precursor for compounds with neuro-stimulatory and neuro-protective properties. asianpubs.org The enantiomers of a related compound, 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, are used in the preparation of optically pure piperazine derivatives that possess sedative, tranquilizing, or anxiolytic properties. google.com These activities are indicative of interactions with the central nervous system, likely through the modulation of various neurotransmitter systems.

Identification of Novel Biological Targets and Signaling Pathways

The identification of novel biological targets and signaling pathways for 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine remains an unexplored area of research. Its primary characterization in the scientific literature is as a process-related impurity in the synthesis of antihistamines like cetirizine and meclozine. nih.gov

Future research could focus on screening this compound against a broad range of biological targets to identify any unexpected activities. Given the diverse biological roles of piperazine-containing molecules, which include anticancer and antimicrobial effects, it is plausible that 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine could interact with novel targets. Advanced screening techniques, such as high-throughput screening and proteomic profiling, could be employed to elucidate any unique biological activities and the signaling pathways through which they are mediated.

Structure Activity Relationship Sar Studies of 1,4 Bis 4 Chlorophenyl Phenylmethyl Piperazine Analogues

Correlating Specific Structural Modifications with Alterations in Biological Potency and Selectivity

The 1,4-bis-benzhydrylpiperazine framework serves as a versatile scaffold, and alterations to its structure have been shown to significantly impact its biological activity, particularly as calcium channel blockers and enzyme inhibitors.

Key structural modifications and their effects on biological activity include:

Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the benzhydryl groups are pivotal in determining the potency and selectivity of the analogues. For instance, in related benzhydrylpiperazine derivatives designed as dual COX-2/5-LOX inhibitors, the introduction of electron-withdrawing groups (such as -Cl, -NO2, -CN, -F) on a terminal phenyl ring was found to result in moderate to excellent inhibitory potential. nih.gov A compound with a chloro group at the para position of the terminal phenyl ring demonstrated the highest COX-2 selectivity. nih.gov

Nature of the Second Substituent on the Piperazine (B1678402) Nitrogen: In analogues where one of the benzhydryl groups is replaced by another moiety, the nature of this second substituent is a key determinant of the pharmacological profile. Extensive SAR studies on a series of N-type calcium channel inhibitors derived from 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one revealed that modifications at this position led to compounds with IC50 values in the nanomolar range and high selectivity over L-type calcium channels. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of benzhydrylpiperazine analogues based on findings from related studies.

Structural Modification Observed Effect on Biological Activity Example Target
Electron-withdrawing groups on phenyl ringIncreased inhibitory potency and selectivityCOX-2/5-LOX
Modifications to the second N-substituentAltered potency and selectivity for ion channelsN-type calcium channels

Elucidation of the Stereochemical Impact on Pharmacological Efficacy and Receptor Recognition

The presence of chiral centers in 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine, specifically at the methine carbons of the benzhydryl groups, introduces the possibility of stereoisomerism. The spatial arrangement of the substituents around these chiral centers can have a profound impact on the pharmacological activity and receptor binding of the analogues.

While specific studies on the stereochemistry of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine are not extensively available in the public domain, the principles of stereopharmacology strongly suggest that different stereoisomers will exhibit varying biological activities. This is due to the three-dimensional nature of drug-receptor interactions, where a precise orientation of functional groups is often required for optimal binding.

For many classes of compounds, including those with a piperazine core, a reversed enantioselectivity has been observed for different receptor binding sites. nih.gov This means that one enantiomer may be more active at one receptor, while the other enantiomer shows higher affinity for a different receptor. Such stereoselectivity is a critical consideration in drug development, as it can lead to the development of more selective and potent therapeutic agents with fewer off-target effects.

Rational Design Principles for Optimizing Biological Activity and Pharmacological Profiles

The rational design of novel 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine analogues with improved biological activity and pharmacological profiles is guided by the SAR data and an understanding of the target receptor's structure and binding site.

Key principles in the rational design of these compounds include:

Molecular Hybridization: This approach involves combining the pharmacophoric features of known active compounds to create new hybrid molecules with enhanced properties. For example, the benzhydrylpiperazine moiety, a known pharmacophore in various bioactive compounds, has been hybridized with other scaffolds, such as 1,3,4-oxadiazole, to develop dual-action inhibitors. nih.gov

Conformational Constraint: By introducing conformational rigidity into the molecule, it is possible to lock the compound into a bioactive conformation, thereby increasing its affinity for the target receptor. This can be achieved through the introduction of cyclic structures or other rigid linkers.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

The design of new phenylpiperazine derivatives as potential anticancer agents has been based on introducing these moieties into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. nih.gov This highlights the application of rational design in leveraging existing knowledge to create novel therapeutic candidates.

Role of 1,4 Bis 4 Chlorophenyl Phenylmethyl Piperazine in Pharmaceutical Chemistry and Impurity Profiling

Significance as a Key Chemical Intermediate in the Synthesis of Established Pharmaceutical Agents (e.g., Levocetirizine, Antipsychotic Medications)

The core chemical structure embodied by 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is closely related to essential intermediates in the synthesis of certain antihistamines. Specifically, the monomeric unit, 1-[(4-chlorophenyl)phenylmethyl]piperazine, is a well-established and critical precursor in the manufacturing of the second-generation antihistamine Cetirizine (B192768) and its single-enantiomer evolution, Levocetirizine. The synthesis of these drugs often involves the condensation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable side chain to impart the desired therapeutic activity.

While the piperazine (B1678402) ring is a common structural motif in many antipsychotic medications, and various piperazine derivatives serve as key intermediates in their synthesis, there is no direct and widely documented evidence to suggest that 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine itself is a key intermediate in the manufacturing of this class of drugs. nih.goveurekaselect.com The structural complexity of this dimeric compound makes it less likely to be an ideal starting material for the synthesis of most currently marketed antipsychotics. The significance of the broader piperazine class in antipsychotic drug development is, however, well-established, with many drugs designed to interact with dopamine (B1211576) and serotonin (B10506) receptors incorporating this heterocyclic system. nih.goveurekaselect.comresearchgate.net

Therefore, while the monomeric precursor to 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is a cornerstone in the synthesis of prominent antihistamines, the dimer's primary role in pharmaceutical chemistry is not that of a synthetic building block but rather as an indicator of process control, as will be discussed in the following section.

Occurrence as a Process-Related Impurity in the Manufacturing of Select Piperazine-Containing Drugs (e.g., Cetirizine, Buclizine, Meclozine, Hydroxyzine)

The most significant role of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine in pharmaceutical chemistry is its emergence as a process-related impurity during the synthesis of several piperazine-containing drugs. It is recognized by major pharmacopeias as a specified impurity in a number of widely used antihistamines. This compound is often referred to as "Cetirizine Dimer" or "Meclozine Impurity F" in regulatory and quality control literature. slideshare.netveeprho.com

The formation of this dimeric impurity can occur during the synthesis of the active pharmaceutical ingredient when two molecules of the 1-[(4-chlorophenyl)phenylmethyl]piperazine intermediate react with each other, or through other side reactions involving the starting materials and intermediates. Its presence in the final drug substance is an indicator of the efficiency and control of the manufacturing process.

The table below summarizes the drugs in which 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is a known impurity:

Drug NameTherapeutic ClassImpurity Designation
CetirizineAntihistamineCetirizine Dihydrochloride Impurity D slideshare.net
BuclizineAntihistamine, AntiemeticBuclizine Hydrochloride Impurity A
MeclozineAntihistamine, AntiemeticMeclozine Dihydrochloride Impurity F slideshare.net

It is important to note that for Hydroxyzine, a related first-generation antihistamine, the primary related impurity is the monomer, (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, also known as Hydroxyzine Impurity A. chemicalbook.comnih.gov The control of this monomer is critical to prevent the formation of the dimeric 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine impurity in related manufacturing processes.

Implications for Pharmaceutical Development, Quality Control, and Impurity Reference Standard Research

The presence of process-related impurities such as 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine has significant implications for the pharmaceutical industry, necessitating stringent control throughout the drug development and manufacturing lifecycle. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A for impurities in new drug substances), mandate the identification, characterization, and control of impurities to ensure the safety and efficacy of pharmaceutical products. fda.gov

Pharmaceutical Development: During the development of a new drug, particularly those synthesized using 1-[(4-chlorophenyl)phenylmethyl]piperazine, chemists must devise synthetic routes that minimize the formation of the dimeric impurity. synthinkchemicals.com This involves optimizing reaction conditions, such as temperature, reaction time, and the stoichiometry of reactants, to favor the desired product and suppress side reactions. synthinkchemicals.com Understanding the mechanism of impurity formation is crucial for developing effective control strategies.

Quality Control: In a manufacturing setting, robust analytical methods are required to detect and quantify the levels of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine in both the drug substance and the final drug product. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. Strict specifications are set for the maximum allowable level of this and other impurities, and batches that fail to meet these specifications cannot be released to the market. veeprho.com

Impurity Reference Standard Research: To ensure the accuracy and reliability of quality control testing, certified reference standards of impurities are essential. 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is synthesized in a highly pure form to be used as a reference material by pharmaceutical companies. lgcstandards.com These standards are used to calibrate analytical instruments and to accurately identify and quantify the impurity in drug samples. The availability of such standards from reputable suppliers is critical for the pharmaceutical industry to comply with global regulatory requirements.

Future Research Trajectories and Expanded Scientific Applications

Design and Synthesis of Advanced Analogues with Enhanced Pharmacological Properties

The core structure of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine presents a versatile scaffold for the design and synthesis of advanced analogues with potentially superior pharmacological profiles. The symmetrical nature of the molecule, featuring two benzhydryl groups attached to a central piperazine (B1678402) ring, offers multiple sites for chemical modification.

Future research endeavors are likely to focus on the strategic modification of this template to modulate its physicochemical and biological properties. Key areas of structural alteration could include:

Aryl Ring Substitution: The introduction of a diverse range of substituents on the phenyl and chlorophenyl rings could significantly influence the compound's interaction with biological targets. Modifications with electron-donating or electron-withdrawing groups, as well as heterocyclic rings, could fine-tune the electronic and steric properties, leading to enhanced potency and selectivity.

Piperazine Ring Modification: Alterations to the piperazine core itself, such as the introduction of conformational constraints or the synthesis of piperazine bioisosteres, could impact the molecule's pharmacokinetic properties. enamine.net The replacement of the piperazine ring with other cyclic diamines may also yield analogues with novel biological activities. enamine.net

Linker Modification: The nature of the linker connecting the aryl rings to the piperazine core can be varied. The synthesis of analogues with different linker lengths or rigidities could optimize the spatial orientation of the pharmacophoric groups, thereby improving target binding.

The synthesis of these advanced analogues would likely employ established synthetic methodologies in medicinal chemistry. Techniques such as cross-coupling reactions, nucleophilic substitution, and reductive amination will be instrumental in creating a library of diverse derivatives for biological screening. nih.gov

Deeper Mechanistic Characterization of Novel Biological Activities

While 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine is known as a precursor, its structural relatives within the diarylmethylpiperazine class have exhibited a range of biological activities. A crucial future direction will be the thorough investigation of the mechanisms of action underlying these and any newly discovered activities of its derivatives.

For instance, certain diarylmethylpiperazine derivatives have shown affinity for various receptors in the central nervous system (CNS). nih.gov Future research should aim to:

Identify and Validate Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and in-silico target prediction to identify the specific proteins or receptors with which these compounds interact.

Elucidate Signaling Pathways: Once a target is identified, detailed cellular and molecular studies will be necessary to understand how the binding of the compound modulates downstream signaling pathways. This could involve assays for second messenger production, protein phosphorylation, and gene expression.

Investigate Structure-Activity Relationships (SAR): A systematic study of the relationship between the chemical structure of the synthesized analogues and their biological activity will be critical. This will provide valuable insights into the key structural features required for potency and selectivity, guiding the design of more effective compounds. nih.gov

Exploration of Uncharted Therapeutic Modalities and Targets

The structural features of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine and its potential analogues suggest that their therapeutic applications could extend beyond their current scope. The piperazine moiety is a common scaffold in drugs targeting the central nervous system, and the benzhydryl group is present in many antihistamines and anticholinergic agents.

Future research could explore the potential of these compounds in a variety of therapeutic areas, including:

Neurodegenerative Diseases: Given the CNS-active nature of some piperazine derivatives, exploring their potential to modulate targets involved in diseases like Alzheimer's and Parkinson's is a logical step. nih.gov

Oncology: The piperazine ring is a key component of several approved anticancer drugs. Screening of novel analogues for their antiproliferative activity against various cancer cell lines could uncover new therapeutic leads.

Infectious Diseases: The piperazine scaffold has been investigated for its antimicrobial and antifungal properties. researchgate.net The synthesis and evaluation of derivatives of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine against a panel of pathogenic microbes could lead to the development of new anti-infective agents.

The exploration of these uncharted therapeutic modalities will require a multidisciplinary approach, combining synthetic chemistry, high-throughput screening, and in-depth biological evaluation.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Piperazine-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of piperazine-based compounds. mdpi.com These computational tools can be applied at various stages of the research and development pipeline.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of novel piperazine-based compounds and prioritize those with the highest probability of being active and having desirable drug-like properties. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the desired characteristics, such as high potency for a specific target and low predicted toxicity, it can generate novel piperazine-based structures that have never been synthesized before.

Lead Optimization: ML models can analyze structure-activity relationship data to identify the key molecular features that contribute to a compound's activity. nih.gov This information can guide medicinal chemists in making targeted modifications to a lead compound to improve its efficacy and safety profile. nih.gov

Target Identification: AI can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate novel drug targets for which piperazine-based compounds may be effective. nih.gov

The application of AI and machine learning will undoubtedly streamline the discovery and optimization process, reducing the time and cost associated with bringing new piperazine-based therapeutics to the clinic. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are used to characterize the molecular conformation of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine?

  • Methodological Answer : Conformational analysis is typically performed using semi-empirical quantum mechanical methods (e.g., AM1) to identify the lowest-energy conformer . Computational tools like Spartan06 can optimize geometry and calculate thermodynamic stability. Spectroscopic techniques (IR, NMR) validate structural features, with X-ray crystallography providing definitive confirmation of crystal packing and bond lengths .

Q. How is 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine validated as a reference standard in pharmaceutical testing?

  • Methodological Answer : The compound is used in pharmacopeial testing (e.g., British Pharmacopoeia) to calibrate analytical instruments (HPLC, mass spectrometry). Purity is assessed via chromatographic methods (TLC ≥99%), and batch-to-batch consistency is verified using elemental analysis and spectroscopic fingerprinting .

Advanced Research Questions

Q. What molecular docking strategies elucidate the interaction between 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine and DNA?

  • Methodological Answer : Docking simulations (AutoDock Vina) with DNA (PDB ID: 1BNA) involve:

  • Removing water molecules and adding polar hydrogens to the DNA structure.

  • Defining a 40Å × 40Å × 40Å active site.

  • Calculating partial charges (Geistinger method) and binding affinities (ΔG).

  • Key interactions include pi-alkyl (4.89–4.91 Å) and hydrogen bonds (1.92–2.51 Å) with nucleotides DG4, DA6, and DC23 .

    Interaction Type Distance (Å) Binding Affinity (ΔG, kcal/mol)
    Pi-alkyl (DG4)4.89–4.91-7.4 to -7.5
    Hydrogen bond (DA6)1.92–2.51
    Carbon-hydrogen (DC23)3.76

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the bioactivity of piperazine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituents at ortho, meta, and para positions. Electron-withdrawing groups (EWG, e.g., -Cl, -NO₂) enhance inhibitory activity (e.g., DPP-IV inhibition) by stabilizing ligand-receptor interactions via dipole alignment. Ortho/para substitutions are preferred over meta due to steric and electronic compatibility .

Q. How should researchers resolve contradictions in reported binding distances for 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine-DNA interactions?

  • Methodological Answer : Discrepancies (e.g., DA6 hydrogen bond: 1.92 Å vs. 2.51 Å) arise from force field parameterization or conformational sampling. Validate results by:

  • Repeating docking with multiple software (AutoDock Vina, Schrödinger).
  • Performing molecular dynamics (MD) simulations to assess stability.
  • Cross-referencing crystallographic data from similar ligands .

Synthesis and Optimization

Q. What synthetic routes are effective for piperazine derivatives with bulky aromatic substituents?

  • Methodological Answer : Nucleophilic substitution or reductive amination is used to attach chlorophenyl groups. For example:

  • React 1,4-bis(3-aminopropyl)piperazine with 4-chlorobenzaldehyde under reflux in methanol.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor yield and purity using LC-MS and elemental analysis .

Biological Activity

Q. What in vitro assays confirm the antitumor potential of 1,4-Bis((4-chlorophenyl)phenylmethyl)piperazine?

  • Methodological Answer :

  • DNA intercalation assays : Measure fluorescence quenching of ethidium bromide-DNA complexes.
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.